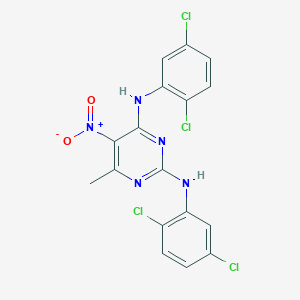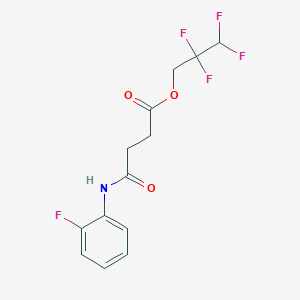![molecular formula C23H16Br2N4O B11104298 2-{2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-6-(4-bromophenyl)pyrimidin-4-yl}phenol](/img/structure/B11104298.png)
2-{2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-6-(4-bromophenyl)pyrimidin-4-yl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMOBENZALDEHYDE 1-[4-(4-BROMOPHENYL)-6-(2-HYDROXYPHENYL)-2-PYRIMIDINYL]HYDRAZONE: is a complex organic compound that features a combination of bromobenzaldehyde, bromophenyl, hydroxyphenyl, and pyrimidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-BROMOBENZALDEHYDE 1-[4-(4-BROMOPHENYL)-6-(2-HYDROXYPHENYL)-2-PYRIMIDINYL]HYDRAZONE typically involves multiple steps:
Formation of 4-Bromobenzaldehyde: This can be achieved by the oxidation of 4-bromotoluene.
Synthesis of the Hydrazone: The hydrazone formation involves the reaction of 4-bromobenzaldehyde with the appropriate hydrazine derivative under controlled conditions. This step requires careful monitoring of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products:
Oxidation: 4-Bromobenzoic acid.
Reduction: 4-Bromobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology and Medicine: Research into its potential biological activities, such as antimicrobial or anticancer properties, is ongoing. The compound’s unique structure makes it a candidate for drug development studies.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-BROMOBENZALDEHYDE 1-[4-(4-BROMOPHENYL)-6-(2-HYDROXYPHENYL)-2-PYRIMIDINYL]HYDRAZONE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially disrupting cellular processes. The compound’s structure suggests it may bind to proteins or enzymes, altering their function and leading to various biological effects.
Comparison with Similar Compounds
4-Bromobenzaldehyde: A simpler compound with similar reactivity but lacking the additional functional groups.
4-Bromophenylhydrazine: Shares the bromophenyl and hydrazine moieties but lacks the pyrimidinyl and hydroxyphenyl groups.
2-Hydroxy-4-bromobenzaldehyde: Contains the hydroxy and bromobenzaldehyde groups but lacks the pyrimidinyl and hydrazone components.
Uniqueness: The uniqueness of 4-BROMOBENZALDEHYDE 1-[4-(4-BROMOPHENYL)-6-(2-HYDROXYPHENYL)-2-PYRIMIDINYL]HYDRAZONE lies in its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C23H16Br2N4O |
|---|---|
Molecular Weight |
524.2 g/mol |
IUPAC Name |
2-[6-(4-bromophenyl)-2-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]pyrimidin-4-yl]phenol |
InChI |
InChI=1S/C23H16Br2N4O/c24-17-9-5-15(6-10-17)14-26-29-23-27-20(16-7-11-18(25)12-8-16)13-21(28-23)19-3-1-2-4-22(19)30/h1-14,30H,(H,27,28,29)/b26-14+ |
InChI Key |
PIANRDKPXSFNNY-VULFUBBASA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)Br)N/N=C/C4=CC=C(C=C4)Br)O |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)Br)NN=CC4=CC=C(C=C4)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{[Acetyl(prop-2-en-1-yl)amino]methyl}phosphinate](/img/structure/B11104239.png)
![1-(4-fluorophenyl)-N-[2-(3-methylphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11104250.png)
![6-Amino-4-(biphenyl-4-yl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11104253.png)
![2-{[6-Amino-3,5-dicyano-4-(propan-2-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B11104260.png)
![N-{(1E)-3-{(2E)-2-[(4,5-dibromofuran-2-yl)methylidene]hydrazinyl}-1-[4-(diethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11104263.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-6-iodopyridin-2-amine](/img/structure/B11104276.png)
![2-[6-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzothiazol-2-ylsulfanyl]-N-(2,4,6-trimethyl-phenyl)-acetamide](/img/structure/B11104278.png)

![4-{[(3-Fluoro-4-methylphenyl)imino]methyl}-2-methoxyphenyl acetate](/img/structure/B11104289.png)

![N'-[(E)-(4,5-Dimethoxy-2-nitrophenyl)methylidene]-2-methylbenzohydrazide](/img/structure/B11104293.png)
![N'-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B11104302.png)
